molecular formula C16H15NO4S2 B4686895 3-{(5E)-5-[2-(ALLYLOXY)BENZYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID

3-{(5E)-5-[2-(ALLYLOXY)BENZYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID

Cat. No.: B4686895
M. Wt: 349.4 g/mol
InChI Key: QBKKLAJNJMZYPI-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(5E)-5-[2-(ALLYLOXY)BENZYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes an allyloxy group, a benzylidene moiety, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5E)-5-[2-(ALLYLOXY)BENZYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID typically involves a multi-step process. One common method is the Knoevenagel condensation, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{(5E)-5-[2-(ALLYLOXY)BENZYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy or benzylidene positions using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{(5E)-5-[2-(ALLYLOXY)BENZYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN

Properties

IUPAC Name

3-[(5E)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c1-2-9-21-12-6-4-3-5-11(12)10-13-15(20)17(16(22)23-13)8-7-14(18)19/h2-6,10H,1,7-9H2,(H,18,19)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKKLAJNJMZYPI-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(5E)-5-[2-(ALLYLOXY)BENZYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID
Reactant of Route 2
Reactant of Route 2
3-{(5E)-5-[2-(ALLYLOXY)BENZYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID
Reactant of Route 3
3-{(5E)-5-[2-(ALLYLOXY)BENZYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID
Reactant of Route 4
3-{(5E)-5-[2-(ALLYLOXY)BENZYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID
Reactant of Route 5
Reactant of Route 5
3-{(5E)-5-[2-(ALLYLOXY)BENZYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-{(5E)-5-[2-(ALLYLOXY)BENZYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.